9-Chloro halobetasol propionate
Overview
Description
Halobetasol propionate is a synthetic corticosteroid used topically for dermatological purposes . It has anti-inflammatory, antipruritic, and vasoconstrictive actions . The chemical formula of halobetasol propionate is C25H31ClF2O5 .
Molecular Structure Analysis
Halobetasol propionate has a molecular weight of 484.96 Da . It has 9 defined stereocenters . The molecule contains a total of 67 bonds, including 36 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ester (aliphatic), 2 ketones (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
The chemical reactions involving halobetasol propionate are complex and involve various factors . The drug product was subjected to International Conference on Harmonization (ICH)-prescribed hydrolytic, oxidative, photolytic, and thermal stress conditions .Physical and Chemical Properties Analysis
Halobetasol propionate is a white crystalline powder insoluble in water . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Solid Lipid Nanoparticles for Skin Targeting
Mahesh L Bikkad and colleagues (2014) developed halobetasol propionate-loaded solid lipid nanoparticles (HP-SLN) to minimize adverse effects like irritation and provide controlled release for topical delivery. This formulation showed promise in enhancing drug deposition in the skin, controlling drug release, and reducing skin irritation compared to commercial formulations. These results highlight the potential of HP-SLN as a carrier for topical delivery of halobetasol propionate with improved skin targeting and reduced irritation (Bikkad et al., 2014).
Penetration and Retention Enhancement with Skin Penetration Promoters
Research by Paulina Carvajal-Vidal et al. (2017) investigated the effect of various skin penetration enhancers on the permeation and retention of halobetasol propionate in human skin. The study identified specific enhancers that significantly increased drug permeation, providing insights into customized treatments for inflammatory skin diseases based on each patient's needs. This research underscores the importance of selecting appropriate skin penetration enhancers to optimize therapeutic efficacy (Carvajal-Vidal et al., 2017).
Nanostructured Lipid Carriers for Dermal Administration
Another study by Paulina Carvajal-Vidal and team (2019) focused on optimizing halobetasol-loaded nanostructured lipid carriers (HB-NLC) for dermal administration. The study aimed to enhance the topical effectiveness of halobetasol while reducing its systemic side effects. The optimized HB-NLC formulation showed significant anti-inflammatory effects and was well tolerated, suggesting its potential as an alternative treatment for skin inflammatory disorders (Carvajal-Vidal et al., 2019).
Gel Dosage Forms for Inflammation Treatment
Carvajal-Vidal, Roberto González-Pizarro, et al. (2020) developed and characterized gel dosage forms of halobetasol propionate-loaded lipid nanoparticles for treating inflammatory skin diseases. The formulations showed sustained drug release, reduced drug penetration into systemic circulation, and effectively reduced inflammation with lower drug doses compared to existing treatments. This research demonstrates the potential of these novel formulations to enhance the treatment of inflammatory skin conditions with improved patient tolerance and therapeutic efficacy (Carvajal-Vidal et al., 2020).
Safety and Hazards
Halobetasol propionate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It should be avoided from dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .
Future Directions
Halobetasol propionate is a potent topical corticosteroid used to treat a variety of skin conditions . It is effective and well-tolerated in the short-term treatment of plaque psoriasis . Future directions may include the development of novel fixed-dose combinations of topical therapeutic agents to improve safety and efficacy .
Biochemical Analysis
Biochemical Properties
9-Chloro halobetasol propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomoleculesThese proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid . The compound’s interaction with these enzymes and proteins helps reduce inflammation and immune responses.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to reduced production of endogenous corticosteroids . Additionally, it can affect glucose metabolism, potentially causing hyperglycemia and glucosuria . The compound’s impact on gene expression includes the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene transcription . This regulation results in the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. The compound also inhibits the activity of phospholipase A2, reducing the release of arachidonic acid and subsequent production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, light, and pH. Long-term studies have shown that the compound can maintain its potency for extended periods when stored under appropriate conditions . Prolonged exposure to the compound can lead to tachyphylaxis, where the response to the drug diminishes over time . Additionally, long-term use can result in skin atrophy and other adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At higher doses, it can cause systemic toxicity, including adrenal suppression, hyperglycemia, and Cushing’s syndrome . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and increasing the dose does not result in additional therapeutic benefits .
Metabolic Pathways
This compound is primarily metabolized in the liver through hepatic enzymes . The compound undergoes various biotransformation processes, including hydroxylation and conjugation, to form inactive metabolites that are excreted in the urine . The metabolic pathways involve interactions with cytochrome P450 enzymes, which play a crucial role in the compound’s clearance from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and binding to specific transport proteins . The compound’s lipophilic nature allows it to easily penetrate cell membranes and accumulate in lipid-rich tissues . It can also bind to plasma proteins, which facilitates its distribution throughout the body . The compound’s localization and accumulation in target tissues contribute to its therapeutic effects.
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of target cells . The compound’s activity is influenced by its subcellular localization, as it needs to bind to glucocorticoid receptors in the cytoplasm before translocating to the nucleus . Post-translational modifications, such as phosphorylation, can also affect the compound’s targeting and function within specific cellular compartments .
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl2FO5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(28)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPFKMAMNGPPDJ-LICBFIPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31Cl2FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216977 | |
Record name | 9-Chloro halobetasol propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66852-61-7 | |
Record name | 9-Chloro halobetasol propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066852617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Chloro halobetasol propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-CHLORO HALOBETASOL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P6H3332RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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